Copper(I) phenylacetylide

概要

説明

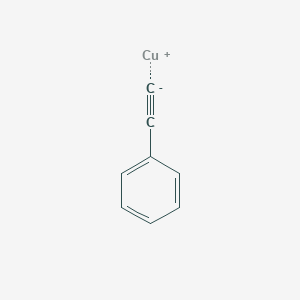

Copper(I) phenylacetylide is an organometallic compound with the chemical formula CuC≡CPh, where Ph represents a phenyl group. It is characterized by its yellow color in the solid state . This compound is notable for its role in various organic synthesis reactions, particularly in the formation of carbon-carbon bonds.

作用機序

Target of Action

Copper(I) phenylacetylide is a chemical compound that plays an important role in various fields such as medical chemistry, pharmaceutical manufacturing, drug development, and general chemical synthesis . The primary targets of this compound are aryl iodides and bromides . It participates in efficient coupling with these targets to give substituted tolanes .

Mode of Action

This compound interacts with its targets (aryl iodides and bromides) through a process known as coupling . This interaction results in the formation of substituted tolanes . If these tolanes possess an ortho amino or hydroxy group, they can be thermolyzed to yield 2-phenylbenzofurans, -indoles, and -furo [3,2-b]pyridines .

Biochemical Pathways

The biochemical pathways affected by this compound involve the Cu(I) catalyzed CO2 addition to phenylacetylene . This compound is relevant as an intermediate in this pathway . The incorporation of the Cu–O bond optimized the electron structure of this compound, facilitating exciton dissociation and charge transfer .

Pharmacokinetics

It is known that this compound is produced from the reaction of basic copper(i) oxide cu₂o, with the weak acid phenylacetylene in ethanol, with a sulfuric acid catalyst .

Result of Action

The result of this compound’s action is the formation of various compounds depending on the presence of certain groups in the tolanes. If the tolanes possess an ortho amino or hydroxy group, they can be thermolyzed to yield 2-phenylbenzofurans, -indoles, and -furo [3,2-b]pyridines .

Action Environment

The action of this compound can be influenced by environmental factors. For instance, the compound has been used as a promising photocatalyst for environmental remediation . The introduction of a functional Cu–O bond into this compound by creatively converting the adsorbed oxygen on the surface of the compound into a Cu–O bond enhances the efficiency of Cr (VI) photoreduction, PPCPs photodegradation, and dyes photodegradation through a facile vacuum activating method .

生化学分析

Biochemical Properties

Copper(I) phenylacetylide plays a crucial role in several biochemical reactions, particularly in the context of bioorthogonal chemistry. One of the most notable reactions involving this compound is the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) click reaction . This reaction is widely used for site-specific labeling of biomolecules within cells. This compound interacts with azides to form triazoles, a process that is highly specific and does not interfere with other biological functionalities. Additionally, this compound can interact with nitrones to produce cis-β-lactams

Cellular Effects

This compound has been shown to influence various cellular processes. In particular, its role in bioorthogonal reactions allows for precise modifications of biomolecules within cells. This can impact cell signaling pathways, gene expression, and cellular metabolism. For example, the CuAAC click reaction facilitated by this compound can be used to label proteins and other biomolecules, thereby enabling the study of their functions and interactions within the cellular environment . This precise labeling can provide insights into cellular processes and help elucidate the mechanisms underlying various biological phenomena.

Molecular Mechanism

The molecular mechanism of this compound involves its ability to catalyze specific reactions through its interactions with biomolecules. In the CuAAC click reaction, this compound acts as a catalyst, facilitating the formation of triazoles from azides and alkynes . This reaction is highly efficient and specific, making it a valuable tool for biochemical research. Additionally, this compound can undergo oxidative homocoupling upon exposure to air, forming dimers that can further participate in biochemical reactions . These molecular interactions underscore the compound’s potential for diverse applications in the field of biochemistry.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to factors such as stability and degradation. The compound’s stability is influenced by its exposure to air, which can lead to oxidative homocoupling and the formation of dimers . Long-term studies have shown that this compound can maintain its catalytic activity over extended periods, although its efficiency may decrease due to degradation. Understanding these temporal effects is crucial for optimizing the use of this compound in biochemical experiments.

Dosage Effects in Animal Models

The effects of this compound can vary with different dosages in animal models. At low doses, the compound can effectively catalyze bioorthogonal reactions without causing significant toxicity. At higher doses, this compound may exhibit toxic effects, including oxidative stress and cellular damage . These threshold effects highlight the importance of carefully controlling the dosage of this compound in experimental settings to minimize adverse effects while maximizing its biochemical utility.

Metabolic Pathways

This compound is involved in several metabolic pathways, particularly those related to its catalytic activity. The compound interacts with enzymes and cofactors that facilitate its participation in bioorthogonal reactions. For example, in the CuAAC click reaction, this compound interacts with azides and alkynes to form triazoles . These interactions can influence metabolic flux and the levels of various metabolites within cells. Understanding these metabolic pathways is essential for elucidating the compound’s role in biochemical processes.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. These interactions can affect the compound’s localization and accumulation within specific cellular compartments. For example, this compound may be transported to areas where bioorthogonal reactions are taking place, thereby enhancing its catalytic activity . Understanding the transport and distribution of this compound is crucial for optimizing its use in biochemical research.

Subcellular Localization

The subcellular localization of this compound can influence its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications. For example, this compound may localize to areas where it can catalyze bioorthogonal reactions, thereby enhancing its biochemical utility . Understanding the subcellular localization of this compound is essential for elucidating its role in cellular processes and optimizing its use in experimental settings.

準備方法

Synthetic Routes and Reaction Conditions: Copper(I) phenylacetylide can be synthesized through several methods:

Traditional Method: This involves the reaction of phenylacetylene with copper(I) oxide (Cu₂O) in the presence of a sulfuric acid catalyst in ethanol.

Electrochemical Synthesis: This method uses simultaneous copper oxidation and Hofmann elimination of quaternary ammonium salts.

Photo-synthesis Method: This method involves the preparation of copper phenylacetylide nanobelts with preferential active facet exposure, which shows significantly improved photocatalytic activity compared to traditional thermal-synthesis methods.

Industrial Production Methods: Industrial production of this compound typically involves the traditional method due to its simplicity and cost-effectiveness. electrochemical synthesis is gaining attention for its sustainability and efficiency .

化学反応の分析

Copper(I) phenylacetylide undergoes various types of chemical reactions:

Oxidation: It can be oxidized to form copper(II) phenylacetylide.

Reduction: It can be reduced back to phenylacetylene.

Substitution: It participates in efficient coupling with a range of aryl iodides and bromides to give substituted tolanes.

Cycloaddition: It reacts with nitrones to give cis-β-lactams.

Common Reagents and Conditions:

Reagents: Aryl iodides, bromides, nitrones, sulfuric acid, ethanol, quaternary ammonium salts.

Conditions: Reactions are typically carried out in ethanol or dimethylformamide (DMF) with potassium carbonate (K₂CO₃) as a base.

Major Products:

- Substituted tolanes

- 2-Phenylbenzofurans

- Indoles

- Furo[3,2-b]pyridines

- Cis-β-lactams

科学的研究の応用

Copper(I) phenylacetylide has a wide range of applications in scientific research:

Biology: It is employed in the study of enzyme mechanisms and as a probe for biological systems.

Medicine: It plays a role in drug development and pharmaceutical manufacturing.

Industry: It is used in the production of polymers and materials with specific electronic properties.

類似化合物との比較

Copper(I) phenylacetylide can be compared with other copper(I) acetylides:

Copper(I) acetylide (CuC≡CH): Similar in structure but lacks the phenyl group, making it less versatile in organic synthesis.

Copper(I) butynylacetylide (CuC≡CCH₂CH₃): Contains a butynyl group instead of a phenyl group, which affects its reactivity and applications.

Copper(I) ethynylacetylide (CuC≡CCH₃): Contains an ethynyl group, making it more reactive but less stable compared to this compound.

This compound is unique due to its phenyl group, which enhances its stability and reactivity in various organic synthesis reactions.

生物活性

Copper(I) phenylacetylide (C8H5Cu), a compound with notable applications in organic synthesis and catalysis, has garnered attention due to its unique biological activities and potential therapeutic uses. This article delves into the biological activity of this compound, supported by research findings, case studies, and relevant data tables.

Molecular Information:

| Property | Value |

|---|---|

| Molecular Formula | C8H5Cu |

| Molecular Weight | 164.67 g/mol |

| CAS Number | 13146-23-1 |

| Physical Form | Powder |

| Color | Yellow |

| Solubility | Soluble in acetone and acetonitrile; insoluble in water |

This compound is characterized by its air and moisture sensitivity, making it reactive under specific conditions. It is known for its self-heating properties and potential to release flammable gases upon contact with water, necessitating careful handling .

Antimicrobial Properties

Recent studies have highlighted the antimicrobial efficacy of this compound. Its ability to generate reactive oxygen species (ROS) makes it effective against various pathogens. Research indicates that the compound exhibits significant antibacterial activity against Gram-positive bacteria, including Staphylococcus aureus, and shows promise in antifungal applications as well .

Photocatalytic Activity

This compound has been identified as a promising photocatalyst in various reactions. Its unique electron transport properties enable it to facilitate organic transformations under visible light irradiation. For instance, it has been successfully employed in the synthesis of imines, showcasing its potential in organic synthesis applications .

Table: Photocatalytic Applications of this compound

| Reaction Type | Conditions | Product | Reference |

|---|---|---|---|

| Imine Synthesis | Visible light (>400 nm) | Various imines | |

| Glaser Coupling | Anaerobic conditions | Alkynes | |

| Coupling with Aryl Halides | Thermolysis | Substituted tolanes |

Study 1: Antibacterial Efficacy

A study published in 2023 evaluated the antibacterial properties of this compound against E. coli and S. aureus. The results demonstrated a significant reduction in bacterial viability, suggesting its potential as a therapeutic agent in treating bacterial infections .

Study 2: Photocatalytic Applications

In another investigation, researchers explored the use of this compound as a photocatalyst for organic transformations under visible light. The study reported high yields and efficiency, indicating that this compound could be a viable option for sustainable chemical processes .

Safety and Handling Considerations

This compound is classified as hazardous due to its corrosive nature and potential to cause severe burns upon contact with skin or eyes. It is also considered a pyrophoric solid, capable of catching fire spontaneously when exposed to air. Proper safety measures must be implemented when handling this compound:

- Personal Protective Equipment (PPE): Use gloves, goggles, and protective clothing.

- Storage Conditions: Store in a cool, dry place away from moisture and incompatible materials.

- Emergency Protocols: In case of exposure, immediate medical attention is required.

特性

IUPAC Name |

copper(1+);ethynylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5.Cu/c1-2-8-6-4-3-5-7-8;/h3-7H;/q-1;+1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SFLVZUJLUPAJNE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[C-]#CC1=CC=CC=C1.[Cu+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5Cu | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

164.67 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。